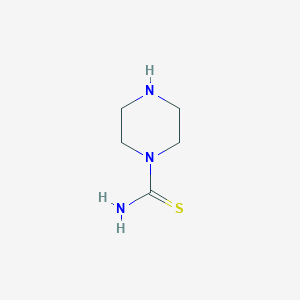
1-Piperazinecarbothioamide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarbothioamide(9CI) is an organic compound with the molecular formula C₅H₁₁N₃S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinecarbothioamide(9CI) can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another method includes the reaction of piperazine with thiocarbonyldiimidazole under mild conditions .
Industrial Production Methods: Industrial production of 1-Piperazinecarbothioamide(9CI) typically involves large-scale synthesis using continuous flow chemistry techniques. This method ensures high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinecarbothioamide(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to piperazine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine derivatives.
Substitution: N-alkylated piperazinecarbothioamides
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-Piperazinecarbothioamide has been investigated for its potential anticancer properties. A study synthesized various piperazinone derivatives, including those containing 1-piperazinecarbothioamide, which were evaluated for cytotoxicity against different cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism by which 1-piperazinecarbothioamide exerts its anticancer effects may involve the inhibition of specific enzymes critical for tumor growth. For example, research has shown that piperazine derivatives can act as inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that promote cancer cell proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Toxicological Assessments
Identification of Contaminants
1-Piperazinecarbothioamide has been utilized in toxicological studies to identify contaminants in food packaging materials. A comprehensive study employed gas chromatography and liquid chromatography coupled with high-resolution mass spectrometry to analyze the presence of various compounds, including 1-piperazinecarbothioamide, in food contact materials (FCMs). The research aimed to assess potential health risks associated with these contaminants .
Bioassay-Guided Screening
The compound has been part of bioassay-guided strategies that combine chemical analysis with toxicological evaluations. This approach helps identify compounds with adverse health effects more efficiently. In one study, 1-piperazinecarbothioamide was included in a list of compounds screened for endocrine-disrupting effects, highlighting its relevance in assessing the safety of food packaging materials .
Synthesis of Bioactive Compounds
Precursor for Novel Therapeutics
1-Piperazinecarbothioamide serves as a precursor in the synthesis of various bioactive molecules. Its structural properties allow it to be modified into different derivatives that possess enhanced biological activities. For instance, researchers have synthesized new derivatives based on 1-piperazinecarbothioamide and evaluated their pharmacological profiles against multiple diseases, including cancer and infectious diseases .
Physicochemical Properties
The physicochemical properties of 1-piperazinecarbothioamide derivatives are crucial for their biological activity. Studies have focused on optimizing these properties to improve solubility and bioavailability, which are essential factors for drug development .
Mechanism of Action
The mechanism of action of 1-Piperazinecarbothioamide(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme phospholipase A2, which plays a role in the inflammatory response. This inhibition is achieved through molecular docking, where the compound binds to the active site of the enzyme, preventing its activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage .
Comparison with Similar Compounds
- Piperazine
- N-methylpiperazine-1-carbothioamide
- N,4-Diphenyl-1-piperazinecarbothioamide
Properties
CAS No. |
54147-47-6 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
piperazine-1-carbothioamide |
InChI |
InChI=1S/C5H11N3S/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) |
InChI Key |
PVIJLUXKGBJNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















